Methyllithium
Overview
Description
Methyllithium is the simplest organolithium reagent, with the empirical formula CH₃Li. This s-block organometallic compound adopts an oligomeric structure both in solution and in the solid state. It is highly reactive and is invariably used in solution with an ether as the solvent. This compound is a reagent in organic synthesis as well as organometallic chemistry .
Mechanism of Action
Target of Action
Methyllithium, the simplest organolithium reagent, is a highly reactive compound used in organic synthesis and organometallic chemistry . Its primary targets are electron acceptors and proton donors due to its strong basicity and high nucleophilicity .
Mode of Action
This compound is both strongly basic and highly nucleophilic due to the partial negative charge on carbon . This makes it particularly reactive towards electron acceptors and proton donors . It is used as the synthetic equivalent of the methyl anion synthon .
Biochemical Pathways
This compound is involved in numerous organic, inorganic, organometallic, and polymerization reactions . For example, ketones react with this compound to give tertiary alcohols in a two-step process . Nonmetal halides are also converted to methyl compounds with this compound .
Pharmacokinetics
It is orally well absorbed, mainly distributed in the total body water . .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, when reacting with ketones, it forms tertiary alcohols . When reacting with nonmetal halides, it forms methyl compounds .
Action Environment
This compound requires anhydrous conditions for operations because it is highly reactive towards water . Oxygen and carbon dioxide are also incompatible with this compound . Most reactions involving this compound are conducted below room temperature . It is usually used in solution with an ether as the solvent .
Biochemical Analysis
Biochemical Properties
Methyllithium plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic addition and deprotonation reactions. This compound can react with carbonyl-containing compounds, such as aldehydes and ketones, to form alcohols. It also interacts with acidic protons in biomolecules, leading to deprotonation and subsequent formation of new carbon-lithium bonds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the redox state of cells and disrupting normal metabolic processes. This compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular signaling by modifying the activity of key signaling proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition and deprotonation reactions. This compound can bind to carbonyl groups in biomolecules, forming new carbon-carbon bonds. It can also deprotonate acidic protons in biomolecules, leading to the formation of carbon-lithium bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can also induce changes in gene expression by affecting the redox state of cells and activating stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is highly reactive and can degrade rapidly in the presence of moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term exposure to this compound can also result in cumulative effects on cellular function, including oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression. At high doses, it can cause significant toxicity and adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a specific biological response. It is important to carefully control the dosage of this compound in experimental settings to avoid toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. This compound can also influence metabolite levels by modifying the redox state of cells and inducing oxidative stress. These effects can lead to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, depending on its interactions with biomolecules. This compound can also affect its localization and accumulation by modifying the activity of transporters and binding proteins. These interactions can influence the overall distribution and effectiveness of this compound in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, depending on its interactions with targeting signals. These interactions can affect the activity and function of this compound in biochemical reactions. Post-translational modifications can also play a role in the subcellular localization of this compound by altering its binding properties and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllithium is typically prepared by the reaction of methyl bromide with a suspension of lithium in diethyl ether: [ 2 \text{Li} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{Li} + \text{LiBr} ] The lithium bromide forms a complex with the this compound. Most commercially available this compound consists of this complex. “Halide-free” this compound can be prepared from methyl chloride, where lithium chloride precipitates from the diethyl ether since it does not form a strong complex with this compound .
Industrial Production Methods: this compound is usually not prepared in the laboratory but purchased as a solution in various ethers. Commercial this compound can be treated with dioxane to precipitate lithium bromide, which can be removed by filtration .
Chemical Reactions Analysis
Types of Reactions: Methyllithium undergoes various types of reactions, including nucleophilic addition, deprotonation, and substitution reactions. It is both strongly basic and highly nucleophilic due to the partial negative charge on carbon .
Common Reagents and Conditions:
Nucleophilic Addition: this compound reacts with ketones to give tertiary alcohols in a two-step process: [ \text{Ph}_2\text{CO} + \text{CH}_3\text{Li} \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} ] [ \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} + \text{H}^+ \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OH} + \text{Li}^+ ]
Substitution: Nonmetal halides are converted to methyl compounds with this compound: [ \text{PCl}_3 + 3 \text{CH}_3\text{Li} \rightarrow \text{P(CH}_3)_3 + 3 \text{LiCl} ]
Major Products: The major products formed from these reactions include tertiary alcohols and methylated nonmetal compounds .
Scientific Research Applications
Methyllithium is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a methyl anion synthon in organic synthesis, enabling the formation of carbon-carbon bonds.
Biology: this compound is used in the synthesis of various biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Butyllithium: Another organolithium reagent, butyllithium is more commonly used for deprotonations due to its higher reactivity and lower cost.
Phenyllithium: Used in similar applications but has different reactivity due to the phenyl group.
Grignard Reagents: Methylmagnesium halides are often used as alternatives to methyllithium for similar reactions
Uniqueness: this compound is unique due to its simplicity and high reactivity. It is the parent archetypal organolithium complex and serves as a fundamental reagent in organometallic chemistry .
Properties
IUPAC Name |
lithium;carbanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Li/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVCKWPAMTVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH3-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061273 | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-54-4 | |
Record name | Lithium, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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